(2,4,6-trifluorophenyl)methanethiol
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Overview
Description
(2,4,6-trifluorophenyl)methanethiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-trifluorophenyl)methanethiol typically involves the introduction of a thiol group to a trifluorophenyl precursor. One common method involves the reaction of 2,4,6-trifluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-trifluorophenyl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of thiolate anions.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2,4,6-trifluorophenyl)methanethiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4,6-trifluorophenyl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-trifluorophenyl)methanol
- (2,4,6-trifluorophenyl)acetic acid
- (2,4,6-trifluorophenyl)amine
Uniqueness
(2,4,6-trifluorophenyl)methanethiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
1646537-18-9 |
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Molecular Formula |
C7H5F3S |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2,4,6-trifluorophenyl)methanethiol |
InChI |
InChI=1S/C7H5F3S/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |
InChI Key |
INVBVYXYGWBTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CS)F)F |
Purity |
95 |
Origin of Product |
United States |
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